N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine
説明
Chemical Identity and Nomenclature
IUPAC Name: (2S,3R,4E)-2-(heptadecanoylamino)-3-hydroxyheptadec-4-enyl 2-(trimethylazaniumyl)ethyl phosphate.
Molecular Formula: C₃₉H₇₉N₂O₆P.
Molecular Weight: 703.0 g/mol.
Synonyms:
Table 1: Key Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₃₉H₇₉N₂O₆P | |
| Molecular weight | 703.0 g/mol | |
| Parent compound | CID 52931150 | |
| Identifiers | CHEBI:184189, LMSP03010043 |
The compound’s designation as SM(d17:1/17:0) reflects its sphingosine backbone (d17:1) and heptadecanoyl fatty acid (17:0).
Position within Sphingolipid Classification
Sphingolipids are classified based on their sphingoid base, fatty acid chain, and polar head group. N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine belongs to the sphingomyelin subclass, which includes ceramide derivatives with a phosphorylcholine head group.
Sphingolipid Hierarchy:
- Sphingoid base: Sphingosine (d18:1) or dihydrosphingosine (d18:0).
- Ceramide: Amide-linked fatty acid (e.g., heptadecanoic acid).
- Sphingomyelin: Phosphorylcholine attached to the sphingoid base’s hydroxyl group.
This compound’s structure aligns with the general sphingomyelin formula:
$$ \text{Ceramide} + \text{Phosphorylcholine} \rightarrow \text{Sphingomyelin} $$
Structural Variants and Related Sphingomyelins
Sphingomyelins exhibit diversity in fatty acid chain length and unsaturation. This compound is distinguished by its heptadecanoyl (17:0) acyl chain and sphing-4-enine backbone.
Table 2: Comparative Analysis of Sphingomyelin Variants
The presence of odd-chain fatty acids (e.g., 17:0) is notable, as they are less common than even-chain variants (e.g., 16:0, 18:0) and have been linked to metabolic disorders.
Historical Context of Sphingomyelin Research
Key Milestones:
Recent studies highlight sphingomyelin’s role in lipid gradient formation along the secretory pathway, with pathogenic SMS2 variants disrupting transbilayer asymmetry and cholesterol organization.
特性
IUPAC Name |
[(E,2S,3R)-2-(heptadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)41-38(37-48-49(45,46)47-36-35-42(3,4)5)39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h31,33,38-39,43H,6-30,32,34-37H2,1-5H3,(H-,41,44,45,46)/b33-31+/t38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQZQHIESOAPQH-JXGHDCMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677064 | |
| Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121999-64-2 | |
| Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/17:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
作用機序
Target of Action
N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, also known as SM(d18:1/17:0), is a type of sphingolipid found in animal cell membranes. It is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. Therefore, the primary targets of SM(d18:1/17:0) are these cell membranes where it plays a crucial role.
Mode of Action
SM(d18:1/17:0) was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group, and the 4,5-trans double bond of the sphingoid base. It is now appreciated that sm(d18:1/17:0) has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins.
Result of Action
The action of SM(d18:1/17:0) results in the formation of lipid rafts in cell membranes, which serve as platforms for protein localization and interaction. This can influence various cellular processes, including signal transduction, protein trafficking, and membrane dynamics. Additionally, the metabolites of SM(d18:1/17:0) in the sphingomyelin cycle or sphingolipid network can have various effects on cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of SM(d18:1/17:0). For instance, the presence of other lipids, such as cholesterol, can affect the formation of lipid rafts. Additionally, factors such as pH, temperature, and the presence of certain ions could potentially influence the stability and activity of SM(d18:1/17:0).
生物活性
N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, also known as a sphingolipid, is a complex lipid that plays critical roles in cellular signaling, membrane structure, and various biological processes. This article reviews the biological activity of this compound, focusing on its metabolic pathways, physiological functions, and implications in health and disease.
Chemical Structure and Properties
- Chemical Formula : C₄₀H₈₁N₂O₆P
- Molecular Weight : 674.1 g/mol
- Classification : Sphingolipid
The compound is characterized by a long-chain fatty acid (heptadecanoic acid) attached to a sphingoid base, which is further phosphorylated to form a phosphocholine head group. This structure is significant for its role in cellular membranes and signaling pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways:
- Sphingolipid Metabolism : It is synthesized from ceramide through the action of sphingosine N-acyltransferase. This process highlights its role in the generation of bioactive sphingolipids.
- Phospholipid Metabolism : As a phosphocholine derivative, it participates in the metabolism of phosphatidylcholine, contributing to membrane dynamics and signaling.
Cellular Signaling
Sphingolipids are known to act as second messengers in various signaling pathways. This compound has been implicated in:
- Cell Proliferation : It influences cell growth and differentiation by modulating signaling pathways such as the MAPK/ERK pathway.
- Apoptosis Regulation : This compound can affect apoptotic processes, potentially serving as a pro-apoptotic or anti-apoptotic signal depending on the cellular context.
Membrane Structure
The presence of sphingolipids like this compound contributes to membrane fluidity and integrity. They are essential for the formation of lipid rafts, which are microdomains within membranes that facilitate protein-protein interactions and signaling.
Case Studies and Research Findings
Recent studies have explored the biological activities of sphingolipids, including this compound:
- Neuroprotective Effects :
- Inflammation Modulation :
-
Cancer Research :
- Investigations into cancer cell lines revealed that altering sphingolipid metabolism can influence tumor growth and metastasis. The specific effects of this compound on cancer cell proliferation and survival pathways were examined, indicating its dual role as both a growth factor and a potential therapeutic agent .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Cell Proliferation | Modulates MAPK/ERK pathway for growth and differentiation |
| Apoptosis Regulation | Influences apoptotic pathways under oxidative stress conditions |
| Membrane Integrity | Contributes to lipid raft formation for enhanced signaling |
| Inflammation Modulation | Affects cytokine production in immune cells |
| Neuroprotection | Protects neurons from oxidative damage |
| Cancer Cell Dynamics | Impacts tumor growth and metastatic behavior |
科学的研究の応用
Structural and Functional Roles in Cell Membranes
Sphingomyelin is a major constituent of cell membranes, particularly in the nervous system, where it contributes to membrane stability and fluidity. It plays a critical role in forming lipid rafts—microdomains that facilitate protein signaling and interaction. These lipid rafts are essential for various cellular processes, including signal transduction and membrane trafficking .
Recent advancements in lipidomics have highlighted the importance of sphingomyelin in various diseases, including cancer and neurodegenerative disorders. Sphingomyelin metabolism is often altered in pathological conditions, making it a potential biomarker for disease diagnosis and prognosis.
Case Study: Hepatocellular Carcinoma (HCC)
A study investigating lipid profiles in HCC revealed aberrant sphingolipid metabolism, including altered levels of sphingomyelin. The research utilized high-resolution mass spectrometry to quantify sphingolipid species, demonstrating the potential of sphingomyelin as a biomarker for HCC .
Therapeutic Applications
Sphingomyelin has shown promise in therapeutic applications due to its role in cell signaling pathways. Modulating sphingomyelin levels can influence cellular responses, making it a target for drug development.
Case Study: Neurodegenerative Diseases
In neurodegenerative diseases such as Alzheimer's, sphingomyelin metabolism is disrupted. Research has indicated that restoring normal sphingomyelin levels may improve neuronal function and protect against apoptosis . This has led to the exploration of sphingomyelin-based therapies aimed at neuroprotection.
Analytical Techniques in Lipid Research
The analysis of sphingomyelin and other lipids has benefited from advanced techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for precise quantification and characterization of lipid species.
Table 2: Analytical Techniques Used for Sphingomyelin Analysis
| Technique | Description |
|---|---|
| HPLC-MS | High sensitivity and specificity for lipid profiling |
| UPLC | Faster separation and enhanced resolution |
| TLC | Traditional method for lipid class separation |
類似化合物との比較
Comparison with Similar Sphingomyelin Species
Sphingomyelins share a conserved structure but exhibit functional and distributional differences based on acyl chain length and saturation. Below is a comparative analysis of SM(d18:1/17:0) with key analogues:
Structural and Functional Differences
準備方法
Lipid Extraction and Purification
The initial step in preparing N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine typically involves extraction from biological matrices or synthesis from precursor lipids. A widely used extraction method is the Folch extraction, which employs chloroform and methanol to isolate total lipids from biological samples such as plasma or tissues.
Folch Extraction : This method uses a chloroform-methanol-water system to partition lipids into the organic phase, which contains sphingolipids including sphingomyelins.
Commercial Standards : For analytical and preparative purposes, commercially available standards of this compound can be sourced from specialized suppliers such as Avanti Polar Lipids, ensuring high purity and reproducibility.
Chemical Transesterification and Derivatization
To analyze or modify this compound, base-catalyzed transesterification is a critical step. This process converts esterified fatty acids into their methyl esters (FAMEs) for easier analysis by gas chromatography-mass spectrometry (GC-MS).
Base-Catalyzed Transesterification Protocol :
- Lipid extracts are treated with 2 M sodium methoxide in methanol.
- The reaction is carried out in a medium-polar solvent such as tert-butyl methyl ether (MTBE) to improve reaction efficiency.
- Reaction conditions optimized at room temperature for 3 minutes provide high yields without degrading the sphingomyelin structure.
-
- The amide bond in sphingolipids, including this compound, remains intact during methoxide-catalyzed transesterification, preventing unwanted hydrolysis.
- The use of MTBE as a solvent enhances the yield of transesterification for various lipid classes, including sphingomyelins, compared to non-polar solvents like hexane or toluene.
Analytical Separation and Quantification
Separation and quantification of this compound require advanced chromatographic techniques due to the structural similarity of lipid classes.
- HILIC-Based UPLC/MS Method :
- Hydrophilic interaction liquid chromatography (HILIC) coupled with ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) provides efficient separation of polar lipid classes, including sphingomyelins.
- This method separates lipids in approximately 16 minutes, significantly faster than traditional normal-phase HPLC methods.
- Extracted ion chromatograms can distinguish N-(heptadecanoyl)-sphing-4-enine (Cer(d18:1/17:0)) from other lipid species with high specificity.
Summary of Preparation Methodology
| Step | Description | Key Parameters |
|---|---|---|
| Lipid Extraction | Folch extraction using chloroform/methanol/water mixture | Sample volume: ~5 µL serum; solvent ratios optimized |
| Transesterification | Base-catalyzed with 2 M sodium methoxide in MTBE at room temperature | Reaction time: 3 min; solvent: MTBE |
| Chromatographic Separation | HILIC-based UPLC-MS for class-specific lipid separation | Separation time: ~16 min; ion detection m/z 184.0738 |
| Preservation of Structure | Amide bond in sphingomyelin remains intact; no hydrolysis during base-catalyzed transesterification | Ensures molecular integrity |
Q & A
Q. How can N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine be accurately quantified in biological matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use reverse-phase or normal-phase LC coupled with high-resolution tandem MS (HR-MSn) to separate and quantify sphingomyelins. Internal standards (e.g., odd-chain or non-endogenous sphingolipids like C17 sphinganine) are critical for normalization .
- MALDI-TOF-MS: For rapid screening, apply matrix-assisted laser desorption/ionization time-of-flight MS to detect intact lipid species. Calibrate using synthetic standards (e.g., SM(d18:1/16:0) or SM(d18:1/24:1)) to ensure specificity .
Q. What structural features distinguish this compound from other sphingomyelins?
Methodological Answer:
- Backbone Analysis: The sphingoid base is d18:1 (sphing-4-enine), characterized by a trans double bond at position 3. Confirm via NMR or FT-ICR-MS to differentiate from dihydroxy bases (e.g., sphinganine, d18:0) .
- Acyl Chain Profiling: The heptadecanoyl (17:0) fatty acid chain distinguishes it from common species like SM(d18:1/16:0) (palmitoyl) or SM(d18:1/24:1) (tetracosenoyl). Use fragmentation patterns in MS/MS to identify acyl-specific ions (e.g., m/z 264.2 for ceramide backbone) .
Q. How does this compound influence membrane biophysical properties?
Methodological Answer:
- Langmuir Monolayer Studies: Measure surface pressure-area isotherms to assess lipid packing density. Compare with SM(d18:1/16:0) to evaluate how acyl chain length modulates phase behavior .
- Differential Scanning Calorimetry (DSC): Analyze thermotropic phase transitions. Longer acyl chains (e.g., 17:0) typically increase melting temperatures (Tm), altering membrane fluidity .
Advanced Research Questions
Q. What experimental designs are optimal for studying hypochlorite-induced modifications of this compound?
Methodological Answer:
- In Vitro Oxidation Models: Incubate the lipid with reagent HOCl (e.g., 1–50 μg NaOCl per 100 μg lipid) and monitor depletion via FT-ICR-MS. Include controls (e.g., untreated SM) to quantify HOCl sensitivity .
- Product Identification: Use MALDI-TOF-MS to detect chlorinated adducts (e.g., +34 Da for Cl addition). Pair with lipid peroxidation assays (TBARS) to assess oxidative damage .
Q. How does this compound participate in sphingolipid metabolic pathways?
Methodological Answer:
- Isotopic Tracing: Administer <sup>13</sup>C-labeled serine or palmitate to track incorporation into the sphingoid base or acyl chain. Analyze metabolites via LC-MS/MS to map pathways (e.g., ceramide synthase activity) .
- Enzyme Inhibition Studies: Use myriocin (serine palmitoyltransferase inhibitor) or fumonisin B1 (ceramide synthase inhibitor) to perturb synthesis. Quantify downstream metabolites (e.g., ceramide-1-phosphate) .
Q. What methodologies resolve contradictions in reported abundance of this compound across tissue types?
Methodological Answer:
- Tissue-Specific Extraction: Optimize Folch or Bligh-Dyer protocols to recover long-chain sphingomyelins. Brain tissue requires higher chloroform:methanol ratios (2:1 v/v) due to lipid complexity .
- Cross-Study Normalization: Harmonize data using lipidomic databases (e.g., LIPID MAPS) to account for variations in ionization efficiency and MS instrumentation .
Q. How can researchers model the role of this compound in lipid raft microdomains?
Methodological Answer:
- Atomic Force Microscopy (AFM): Reconstitute lipid rafts with cholesterol, SM(d18:1/17:0), and phospholipids (e.g., POPC). Measure mechanical properties (e.g., elasticity) to assess raft stability .
- Fluorescence Resonance Energy Transfer (FRET): Label raft markers (e.g., GM1 ganglioside) and monitor colocalization with fluorophore-tagged SM species .
Q. What proteomic approaches identify interaction partners of this compound in signaling pathways?
Methodological Answer:
- Lipid-Protein Pull-Down Assays: Immobilize SM(d18:1/17:0) on streptavidin beads and incubate with cell lysates. Analyze bound proteins via SDS-PAGE and LC-MS/MS .
- Ingenuity Pathway Analysis (IPA): Upload proteomic data to IPA to map networks (e.g., apoptosis or inflammation pathways). Validate hits using siRNA knockdowns .
Data Analysis & Technical Challenges
Q. How should researchers address discrepancies in SM(d18:1/17:0) quantification between MALDI-TOF-MS and LC-MS/MS?
Methodological Answer:
- Matrix Effects: MALDI-TOF-MS may preferentially ionize saturated lipids. Validate with LC-MS/MS using hydrophilic interaction chromatography (HILIC) to improve separation .
- Standard Curve Calibration: Use synthetic SM(d18:1/17:0) to generate response factors. Correct for isotopic overlap (e.g., SM(d17:1/17:0)) .
Q. What bioinformatics tools integrate lipidomic and transcriptomic data for this compound in disease models?
Methodological Answer:
- Multi-Omics Integration: Use tools like MetaboAnalyst 5.0 or LipidSig to correlate lipid levels with gene expression (e.g., sphingomyelin synthase 1, SGMS1) .
- Enrichment Analysis: Apply Gene Ontology (GO) or KEGG pathway enrichment to identify overrepresented biological processes (e.g., "sphingolipid metabolism," ko00600) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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